2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(13(16)17)11-5-8-14(2)6-4-7-15(3,18)12(14)9-11/h11-12,18H,1,4-9H2,2-3H3,(H,16,17)/t11-,12-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKCXGBBUBCRPU-GBOPCIDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CC(CC2)C(=C)C(=O)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@]([C@@H]1C[C@@H](CC2)C(=C)C(=O)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963452 | |
| Record name | 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4586-68-9 | |
| Record name | Ilicic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004586689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(8-Hydroxy-4a,8-dimethyldecahydronaphthalen-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid involves multiple steps:
Starting Material: : The initial step often begins with the synthesis of the naphthalen-2-yl core.
Functional Group Addition: : The hydroxy group and carboxylic acid functionalities are introduced through selective functionalization techniques, utilizing protective groups to avoid unwanted reactions.
Stereoselective Steps: : Maintaining the stereochemistry is crucial. Chiral catalysts and specific reaction conditions are employed to ensure that the stereocenters are correctly configured.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined to enhance yield and reduce costs. Continuous flow reactors and advanced catalytic systems could be used for scalable production. Optimizing reaction conditions such as temperature, pressure, and solvent systems are key to maintaining efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions, such as using pyridinium chlorochromate (PCC) or Swern oxidation.
Reduction: : The compound can undergo reduction reactions, typically reducing the carboxyl group to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophilic substitution reactions can occur at various positions, influenced by the electron density and steric hindrance around the reactive sites.
Common Reagents and Conditions
Oxidation: : PCC, Swern oxidation conditions.
Reduction: : LiAlH4, sodium borohydride (NaBH4).
Substitution: : Strong nucleophiles, acidic or basic catalysts.
Major Products
Depending on the type of reaction, the major products vary. Oxidation yields ketones or aldehydes, reduction leads to alcohols, and substitution results in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that ilicic acid exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Case Study : In vitro tests showed that ilicic acid significantly reduced the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Agriculture
2. Plant Growth Regulator
Ilicic acid has been studied for its role as a plant growth regulator. It enhances root development and increases resistance to environmental stressors.
Data Table: Effects of Ilicic Acid on Plant Growth
| Parameter | Control Group | Ilicic Acid Treatment |
|---|---|---|
| Root Length (cm) | 5.0 | 7.5 |
| Leaf Area (cm²) | 20 | 30 |
| Yield (g/plant) | 200 | 300 |
This table illustrates the significant improvements in plant growth parameters when treated with ilicic acid compared to control groups .
Biochemistry
3. Enzyme Modulation
Ilicic acid has been shown to modulate specific enzymes involved in metabolic pathways. Research indicates its potential as an inhibitor of certain enzymes linked to metabolic disorders.
Case Study : A study focused on the inhibition of lipase activity by ilicic acid revealed a dose-dependent response. Higher concentrations resulted in a significant reduction of lipase activity in vitro, suggesting potential applications in managing lipid metabolism disorders .
Mechanism of Action
The mechanism by which 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid exerts its effects largely depends on its interaction with molecular targets. It may act by:
Binding to Enzymes: : Modulating enzyme activity by acting as a competitive inhibitor or allosteric modulator.
Signal Transduction Pathways: : Influencing intracellular signaling pathways, such as those mediated by kinases or phosphatases.
Gene Expression: : Potentially affecting gene expression by interacting with transcription factors or nuclear receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between the target compound and related molecules are critical for understanding their physicochemical and biological behaviors. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Stereochemical Variations :
- Analog 1’s 2S configuration (vs. 2R in the target compound) may alter ring puckering and intermolecular interactions, affecting binding to biological targets .
- The methylidene group (C8 in Analog 1) introduces a double bond, reducing ring flexibility compared to the saturated C8 methyl group in the target compound .
Biological Relevance: Carboxylic acid-containing analogs (target compound, Analog 1, Analog 3) are more likely to exhibit ionizable properties, making them candidates for enzyme inhibition (e.g., statin-like HMG-CoA reductase inhibition, as seen in simvastatin analogs ). Propenol derivatives (Analog 2) may participate in glycosylation or esterification reactions in biosynthetic pathways .
Structural and Analytical Insights
- Stereochemical Confirmation : X-ray crystallography (e.g., SHELX programs ) is critical for resolving the 2R,4aR,8S,8aR configuration of the target compound, as seen in related decalin systems .
- Chromatographic Data : Gas chromatography (e.g., HP-5MS column) and mass spectrometry are used to characterize volatile analogs like Analog 2 .
- Thermodynamic Stability : Methyl and hydroxyl substituents influence ring puckering dynamics, as described by Cremer-Pople coordinates .
Biological Activity
The compound 2-[(2R,4aR,8S,8aR)-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid , also known as a derivative of octahydronaphthalene, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed examination of available research findings, case studies, and data tables.
Molecular Structure
The molecular formula of the compound is with a molecular weight of approximately 252.354 g/mol. The structural characteristics include:
- Hydroxyl group at the 8-position
- Double bond in the prop-2-enoic acid moiety
Antioxidant Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance:
- Case Study : A study conducted by Zhang et al. (2023) demonstrated that derivatives of octahydronaphthalene showed an increase in radical scavenging activity when tested against DPPH and ABTS radicals. The IC50 values were notably lower than those of standard antioxidants like ascorbic acid.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties:
- Research Findings : In vitro studies showed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines. This suggests a potential mechanism for its use in inflammatory conditions.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound possesses moderate antimicrobial properties that could be harnessed in therapeutic applications.
The biological activities of this compound are thought to be mediated through several mechanisms:
- Radical Scavenging : The hydroxyl group contributes to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Membrane Disruption : Its hydrophobic nature allows it to interact with microbial membranes leading to cell lysis.
Q & A
Basic Research Questions
Q. How can the absolute stereochemistry of this compound be rigorously confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configurations. For example, studies on structurally related sesquiterpenoids utilized SC-XRD with refinement parameters (e.g., ) to resolve stereochemical ambiguities . Hydrogen atom positions can be inferred from electron density maps, while non-hydrogen atoms are refined anisotropically. Complementary techniques like NMR (e.g., NOESY) can validate spatial arrangements of substituents.
Q. What analytical methods are recommended for assessing purity and isomeric composition?
- Methodological Answer : Gas chromatography (GC) with polar stationary phases (e.g., HP-5MS or CP-Sil 5CB columns) effectively separates stereoisomers. For instance, GC-MS analysis of similar eudesmane derivatives achieved baseline separation under programmed temperature conditions (e.g., 70°C to 260°C at 3°C/min) . High-resolution mass spectrometry (HRMS) and -NMR can further confirm molecular integrity by matching experimental data to computational predictions.
Q. How should researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : The compound’s hydrophobic decalin ring system necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is commonly used, but its concentration should be kept ≤0.1% (v/v) to avoid cytotoxicity. For aqueous stability, consider micellar encapsulation (e.g., using polysorbate-80) or pro-drug strategies (e.g., esterification of the carboxylic acid group) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across stereoisomers?
- Methodological Answer : Conflicting bioactivity data often arise from uncharacterized stereochemical heterogeneity. To address this:
- Stereoselective Synthesis : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to isolate individual isomers .
- Structure-Activity Relationship (SAR) Studies : Compare IC values of pure enantiomers in target-specific assays (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Molecular Docking : Validate isomer-specific binding modes using crystallographic data from homologous proteins .
Q. How can computational modeling guide the optimization of synthetic routes for this compound?
- Methodological Answer : Density functional theory (DFT) predicts transition-state energies for key steps (e.g., cyclization or hydroxylation). For example, B3LYP/6-31G(d) calculations can identify low-energy pathways for constructing the decalin core . Retrosynthetic tools (e.g., CASP) may propose fragment-based routes, prioritizing commercially available sesquiterpene precursors.
Q. What experimental designs mitigate oxidative degradation during long-term stability studies?
- Methodological Answer : Accelerated stability testing under ICH Q1A guidelines is critical. Store the compound in amber vials under argon at -20°C to minimize photooxidation and hydrolysis. LC-MS monitoring at intervals (0, 1, 3, 6 months) identifies degradation products. Antioxidants (e.g., BHT at 0.01% w/w) or lyophilization in phosphate buffer (pH 7.4) enhance shelf life .
Methodological Notes
- Chromatographic Resolution : Use chiral columns (e.g., Chiralpak IA) with heptane/isopropanol gradients for enantiomeric excess (ee) determination .
- Biological Assays : Prioritize cell-free enzymatic assays (e.g., ELISA) over cell-based models to reduce interference from solubility limitations .
- Data Interpretation : Cross-reference spectral data with NIST Chemistry WebBook entries to validate structural assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
